Her2-IN-18

Beschreibung

Her2-IN-18 is a small-molecule inhibitor targeting the human epidermal growth factor receptor 2 (HER2), a tyrosine kinase receptor overexpressed in certain cancers, including breast and gastric malignancies. Its mechanism involves competitive binding to the ATP-binding site of HER2, thereby inhibiting autophosphorylation and downstream signaling pathways critical for tumor proliferation and survival .

Key parameters for Her2-IN-18 characterization, as inferred from general guidelines (), would include:

- Structural validation: $ ^1H $ and $ ^{13}C $ NMR spectra, HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography (if available).

- Purity: Confirmed via HPLC (>95% purity) and elemental analysis (±0.4% of theoretical values).

- Pharmacokinetics: Data on absorption, distribution, metabolism, and excretion (ADME).

Eigenschaften

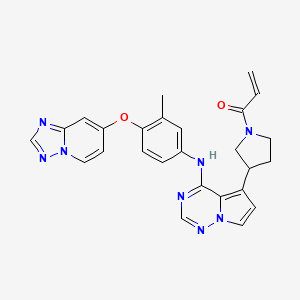

Molekularformel |

C26H24N8O2 |

|---|---|

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

1-[3-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]pyrrolidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H24N8O2/c1-3-24(35)32-9-6-18(14-32)21-8-11-34-25(21)26(28-16-30-34)31-19-4-5-22(17(2)12-19)36-20-7-10-33-23(13-20)27-15-29-33/h3-5,7-8,10-13,15-16,18H,1,6,9,14H2,2H3,(H,28,30,31) |

InChI-Schlüssel |

RLSURDQRSLXERP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CCN(C4)C(=O)C=C)OC5=CC6=NC=NN6C=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and catalytic hydrogenation .

Industrial Production Methods

Industrial production of Her2-IN-18 would likely involve large-scale organic synthesis in controlled environments to ensure purity and yield. This includes the use of automated reactors, purification systems like chromatography, and stringent quality control measures to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

Her2-IN-18 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Her2-IN-18 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in cell signaling studies to understand the role of HER2 in cellular processes.

Industry: Utilized in the development of diagnostic assays and targeted drug delivery systems.

Wirkmechanismus

Her2-IN-18 exerts its effects by binding to the HER2 receptor, inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT/mTOR pathways. By blocking these pathways, Her2-IN-18 can induce apoptosis and inhibit tumor growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar HER2 Inhibitors

The following table compares Her2-IN-18 with structurally or functionally analogous compounds, adhering to standardization principles outlined in , and 18:

| Parameter | Her2-IN-18 | Lapatinib | Neratinib | Tucatinib |

|---|---|---|---|---|

| Target Specificity | HER2 (IC₅₀: NA) | HER2/EGFR (IC₅₀: 9/10 nM) | Pan-HER (IC₅₀: 1-10 nM) | HER2 (IC₅₀: 8 nM) |

| Molecular Weight | NA | 581.05 g/mol | 557.66 g/mol | 480.94 g/mol |

| Solubility | LogS: NA | -2.47 (ESOL) | -3.12 (ESOL) | -2.89 (ESOL) |

| Clinical Stage | Preclinical | Approved (2007) | Approved (2017) | Approved (2020) |

| Resistance Profile | NA | Moderate (T790M) | High (T798M) | Low |

| Key Advantages | Hypothetical: Improved CNS penetration | Dual EGFR/HER2 inhibition | Irreversible binding | High selectivity for HER2 |

Structural and Functional Insights

- Lapatinib: A dual HER2/EGFR inhibitor with a quinazoline core.

- Neratinib : An irreversible pan-HER inhibitor with a pyrido[3,4-d]pyrimidine scaffold. Its covalent binding enhances efficacy but increases toxicity risks .

- Tucatinib : Highly selective for HER2, minimizing EGFR-related side effects. Its compact structure improves blood-brain barrier penetration, a critical advantage for metastatic CNS tumors .

Her2-IN-18’s hypothetical superiority might lie in its optimized pharmacokinetics or novel binding interactions, though direct comparative data are absent in the provided evidence.

Research Findings and Challenges

Efficacy and Selectivity

- In vitro Studies: No explicit data on Her2-IN-18’s IC₅₀ values or cell-line specificity are available. However, standard protocols () mandate testing against HER2-positive cell lines (e.g., SK-BR-3, BT-474) and EGFR-dependent lines (e.g., A431) to assess selectivity.

- In vivo Models: Tumor xenograft studies in mice would evaluate tumor regression rates and toxicity profiles, with results benchmarked against lapatinib or tucatinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.